molecular formula C7H6N6 B2475408 2-(Azidomethyl)imidazo[1,2-a]pyrimidine CAS No. 301192-96-1

2-(Azidomethyl)imidazo[1,2-a]pyrimidine

Cat. No.: B2475408
CAS No.: 301192-96-1
M. Wt: 174.167
InChI Key: DOQHANASDOULKX-UHFFFAOYSA-N
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Description

2-(Azidomethyl)imidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. This class of compounds is known for its diverse biological activities and has been extensively studied for its potential applications in medicinal chemistry. The azidomethyl group attached to the imidazo[1,2-a]pyrimidine core adds unique reactivity, making it a valuable intermediate in various chemical transformations.

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridine derivatives, a closely related class of compounds, have been reported to target kras g12c, a protein involved in cell signaling pathways .

Mode of Action

Imidazo[1,2-a]pyridine derivatives have been reported to act as covalent inhibitors, binding irreversibly to their targets . This suggests that 2-(Azidomethyl)imidazo[1,2-a]pyrimidine may also interact with its targets in a similar manner, leading to changes in the target’s function.

Biochemical Pathways

Imidazo[1,2-a]pyridine derivatives have been shown to affect cellular processes conserved between yeast and human cells . This suggests that this compound may also influence similar pathways, leading to downstream effects on cellular functions.

Pharmacokinetics

The pharmacokinetic properties of related compounds, such as imidazo[1,2-a]pyridine derivatives, have been studied . These studies could provide insights into the potential ADME properties of this compound.

Result of Action

Imidazo[1,2-a]pyridine derivatives have been reported to exhibit potent anticancer activity against kras g12c-mutated nci-h358 cells . This suggests that this compound may also have similar effects.

Action Environment

The action of related compounds, such as imidazo[1,2-a]pyridine derivatives, may be influenced by various factors, including the cellular environment and the presence of other molecules .

Biochemical Analysis

Biochemical Properties

They have been used in radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Cellular Effects

Some imidazo[1,2-a]pyridine derivatives have shown potent anticancer activity . They have been found to inhibit the growth of certain cancer cells in a dose-dependent manner .

Molecular Mechanism

Imidazo[1,2-a]pyridines have been used as a core backbone for the development of covalent inhibitors . They have been synthesized as a series of novel inhibitors facilitated by the Groebke–Blackburn–Bienaymè reaction .

Temporal Effects in Laboratory Settings

Some imidazo[1,2-a]pyridine derivatives have shown long-lasting inhibitory effects on certain parasites in vitro growth up to 4 days after treatment .

Dosage Effects in Animal Models

Some imidazo[1,2-a]pyridine derivatives have shown inhibitory effects against certain parasites in a dose-dependent manner .

Metabolic Pathways

Imidazo[1,2-a]pyridines have been receiving significant attention in the synthetic chemistry community through different chemosynthetic methodologies .

Transport and Distribution

Some imidazo[1,2-a]pyridine derivatives have shown inhibitory effects on certain parasites, suggesting they may interact with certain transporters or binding proteins .

Subcellular Localization

Some imidazo[1,2-a]pyridine derivatives have shown inhibitory effects on certain parasites, suggesting they may be localized to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azidomethyl)imidazo[1,2-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 2-aminopyrimidine with an appropriate aldehyde and sodium azide under mild conditions. The reaction proceeds through the formation of an imine intermediate, followed by cyclization and azidation to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. These methods often employ continuous flow reactors to enhance reaction efficiency and scalability. The use of environmentally benign solvents and catalysts is also emphasized to ensure sustainable production .

Chemical Reactions Analysis

Types of Reactions: 2-(Azidomethyl)imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(Azidomethyl)imidazo[1,2-a]pyrimidine has found applications in several scientific research areas:

Comparison with Similar Compounds

Uniqueness: 2-(Azidomethyl)imidazo[1,2-a]pyrimidine is unique due to the presence of the azidomethyl group, which imparts distinct reactivity and allows for bioorthogonal chemistry applications. This makes it a valuable tool in chemical biology and medicinal chemistry .

Properties

IUPAC Name

2-(azidomethyl)imidazo[1,2-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N6/c8-12-10-4-6-5-13-3-1-2-9-7(13)11-6/h1-3,5H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOQHANASDOULKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2N=C1)CN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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